Cas no 2138553-56-5 (1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane)

1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane 化学的及び物理的性質
名前と識別子
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- 1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane
- 2138553-56-5
- EN300-1136502
-
- インチ: 1S/C12H21BrO2/c13-10-12(6-2-1-3-7-12)15-9-8-14-11-4-5-11/h11H,1-10H2
- InChIKey: QCOYUMWUXACJNE-UHFFFAOYSA-N
- SMILES: BrCC1(CCCCC1)OCCOC1CC1
計算された属性
- 精确分子量: 276.07249g/mol
- 同位素质量: 276.07249g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 18.5Ų
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136502-1g |
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane |
2138553-56-5 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1136502-0.05g |
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane |
2138553-56-5 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1136502-10.0g |
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane |
2138553-56-5 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1136502-10g |
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane |
2138553-56-5 | 95% | 10g |
$4852.0 | 2023-10-26 | |
Enamine | EN300-1136502-0.25g |
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane |
2138553-56-5 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1136502-1.0g |
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane |
2138553-56-5 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1136502-0.1g |
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane |
2138553-56-5 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1136502-0.5g |
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane |
2138553-56-5 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1136502-5g |
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane |
2138553-56-5 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1136502-2.5g |
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane |
2138553-56-5 | 95% | 2.5g |
$2211.0 | 2023-10-26 |
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexaneに関する追加情報
Introduction to 1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane (CAS No. 2138553-56-5)
1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane, a compound with the CAS number 2138553-56-5, is a complex organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields of chemistry and pharmaceutical research. This compound is characterized by its bromomethyl and cyclopropoxyethoxy functional groups, which confer it with a range of chemical reactivity and biological activity.
The synthesis of 1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane typically involves multi-step processes, including the formation of the cyclopropoxyethoxy moiety and the subsequent introduction of the bromomethyl group. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2022 described a novel palladium-catalyzed method that significantly reduced reaction times and improved yields.
In terms of its physical and chemical properties, 1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane is a colorless liquid with a molecular weight of approximately 307.3 g/mol. It exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and acetonitrile. The compound's stability is influenced by factors such as temperature, pH, and exposure to light. Researchers have found that it remains stable under ambient conditions but may undergo degradation when exposed to high temperatures or strong acids.
The reactivity of 1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane is primarily driven by its bromomethyl group, which can participate in various substitution and elimination reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly those with biological significance. For example, a study published in the Bioorganic & Medicinal Chemistry Letters in 2021 demonstrated the use of this compound as a key intermediate in the synthesis of novel antiviral agents targeting RNA viruses.
Beyond its synthetic utility, 1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane has shown promise in pharmaceutical research due to its potential biological activity. Preliminary studies have indicated that it may possess anti-inflammatory properties, making it a candidate for further investigation as a therapeutic agent. A recent clinical trial conducted by researchers at the University of California, San Francisco, found that derivatives of this compound exhibited significant anti-inflammatory effects in animal models of arthritis.
The environmental impact of 1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane is another area of ongoing research. While initial studies suggest that it has low toxicity to aquatic organisms, further investigations are needed to fully understand its long-term environmental effects. Efforts are being made to develop greener synthetic methods that minimize waste and reduce the use of hazardous reagents.
In conclusion, 1-(bromomethyl)-1-(2-cyclopropoxyethoxy)cyclohexane (CAS No. 2138553-56-5) is a versatile compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an attractive candidate for the development of new materials and therapeutic agents. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its importance in the scientific community.
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